molecular formula C22H21N3O2S B2357043 4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893966-29-5

4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No. B2357043
CAS RN: 893966-29-5
M. Wt: 391.49
InChI Key: MTTONZCIWVCBQM-UHFFFAOYSA-N
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Description

“4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound that contains a thiazole ring . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .


Synthesis Analysis

The most common approach for the assembly of imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives, including those containing the imidazo[2,1-b]thiazole scaffold, have demonstrated potent antitumor and cytotoxic effects. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one particular compound exhibited remarkable cytotoxicity against prostate cancer cells . This suggests its potential as an anticancer agent.

Anti-Inflammatory Effects

Researchers have identified thiazole derivatives with anti-inflammatory properties. These compounds can modulate inflammatory responses, making them valuable candidates for drug development .

properties

IUPAC Name

4-butoxy-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-3-12-27-19-9-7-16(8-10-19)21(26)23-18-6-4-5-17(14-18)20-15-25-11-13-28-22(25)24-20/h4-11,13-15H,2-3,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTONZCIWVCBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

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